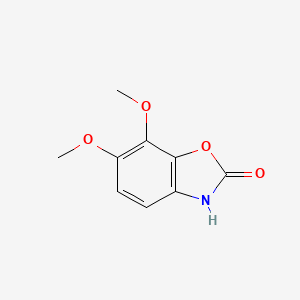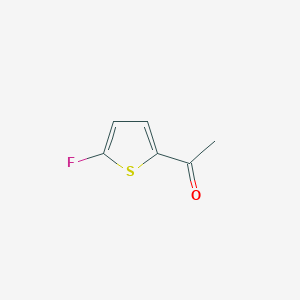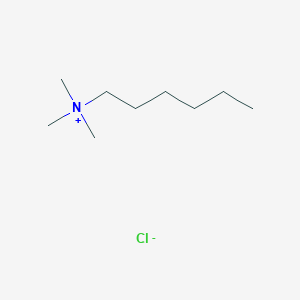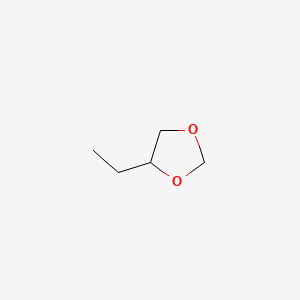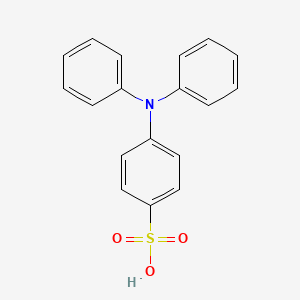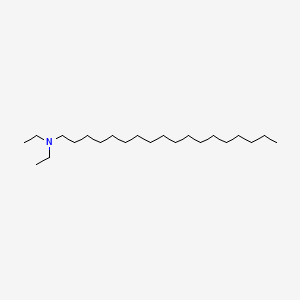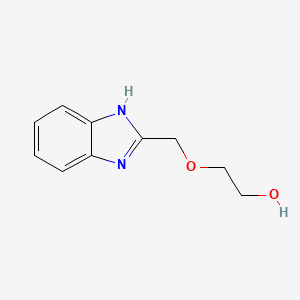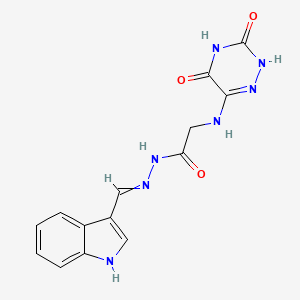
(E)-N'-((1H-indol-3-yl)methylene)-2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-((1H-indol-3-yl)methylene)-2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetohydrazide is a synthetic organic compound that features an indole moiety and a triazine ring. Compounds with these structural motifs are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-((1H-indol-3-yl)methylene)-2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetohydrazide typically involves the condensation of an indole derivative with a hydrazide and a triazine derivative. The reaction conditions may include:
- Solvent: Common solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO).
- Temperature: Reactions are often carried out at elevated temperatures, ranging from room temperature to reflux conditions.
- Catalysts: Acid or base catalysts may be used to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
- Use of continuous flow reactors for better control over reaction conditions.
- Implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-((1H-indol-3-yl)methylene)-2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the indole or triazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N’-((1H-indol-3-yl)methylene)-2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetohydrazide may be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with indole and triazine motifs are often studied for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.
Medicine
In medicine, such compounds may be investigated for their therapeutic potential in treating various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, these compounds could be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of (E)-N’-((1H-indol-3-yl)methylene)-2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetohydrazide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-((1H-indol-3-yl)methylene)-2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetohydrazide can be compared to other indole-triazine derivatives.
- Similar compounds may include those with variations in the substituents on the indole or triazine rings.
Uniqueness
The uniqueness of (E)-N’-((1H-indol-3-yl)methylene)-2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetohydrazide lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
CAS No. |
307508-65-2 |
|---|---|
Molecular Formula |
C14H13N7O3 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-(1H-indol-3-ylmethylideneamino)acetamide |
InChI |
InChI=1S/C14H13N7O3/c22-11(7-16-12-13(23)18-14(24)21-20-12)19-17-6-8-5-15-10-4-2-1-3-9(8)10/h1-6,15H,7H2,(H,16,20)(H,19,22)(H2,18,21,23,24) |
InChI Key |
PBXDUIKSRUWHPC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CNC3=NNC(=O)NC3=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CNC3=NNC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


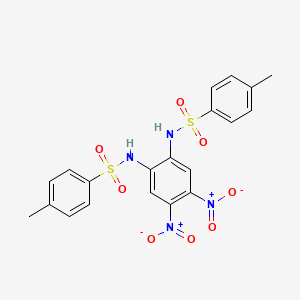

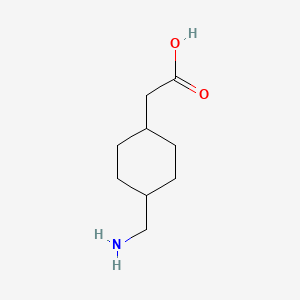
![2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N-(2-hydroxyethyl)acetamide](/img/structure/B3189224.png)
